N-(1-Naphthalenesulfonyl)-L-phenylalanine
Overview
Description
“N-(1-Naphthalenesulfonyl)-L-phenylalanine” is a chemical compound with the CAS RN:90291-46-6 . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular formula of “N-(1-Naphthalenesulfonyl)-L-phenylalanine” is C19H17NO4S, and its molecular weight is 355.41 .Physical And Chemical Properties Analysis
“N-(1-Naphthalenesulfonyl)-L-phenylalanine” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . Its melting point ranges from 139.0 to 143.0 °C . The specific rotation [a]20/D is -32.0 to -34.0 deg (C=3, Acetone) .Scientific Research Applications
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Organic Synthesis
- 1-Naphthalenesulfonyl chloride is used as an organic building block .
- It undergoes desulfitative carbonylative Stille cross-coupling reaction with tin-glucal derivative .
- The methods of application or experimental procedures for this application would involve organic synthesis techniques, but specific technical details or parameters are not provided .
- The outcome of this application is the production of new organic compounds, but no specific quantitative data or statistical analyses are provided .
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Multifunctional Material Systems
- 1-Naphthols, which can be derived from 1-Naphthalenesulfonyl chloride, have been studied for their use in multifunctional material systems (MFMS) .
- The type and position of a substituent on the 1-Naphthol molecule influence its reactivity and properties .
- The methods of application or experimental procedures for this application would involve the synthesis and testing of various 1-Naphthol derivatives .
- The outcome of this application is the development of materials with additional functions, such as energy accumulation and sensing .
- Chemical Synthesis
- “N-(1-Naphthalenesulfonyl)-L-phenylalanyl chloride” is a chemical compound with the CAS Number: 146864-62-2 .
- The methods of application or experimental procedures for this application would involve chemical synthesis techniques, but specific technical details or parameters are not provided .
- The outcome of this application is the production of new chemical compounds, but no specific quantitative data or statistical analyses are provided .
- Chemical Synthesis
- “N-(1-Naphthalenesulfonyl)-L-phenylalanyl chloride” is a chemical compound with the CAS Number: 146864-62-2 .
- The methods of application or experimental procedures for this application would involve chemical synthesis techniques, but specific technical details or parameters are not provided .
- The outcome of this application is the production of new chemical compounds, but no specific quantitative data or statistical analyses are provided .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHURKYFYGKGRT-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623462 | |
Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Naphthalenesulfonyl)-L-phenylalanine | |
CAS RN |
90291-46-6 | |
Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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